molecular formula C11H10O5 B1234960 2-Hydroxy-4-hydroxymethylbenzalpyruvate

2-Hydroxy-4-hydroxymethylbenzalpyruvate

Cat. No.: B1234960
M. Wt: 222.19 g/mol
InChI Key: OQOCDFNWSBHKBA-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-hydroxymethylbenzalpyruvate is a hydroxycinnamic acid.

Scientific Research Applications

Enzymatic Activity and Pathway Involvement

  • 2-Hydroxybenzalpyruvate aldolase, an enzyme closely related to 2-Hydroxy-4-hydroxymethylbenzalpyruvate, catalyzes the cleavage of 2'-hydroxybenzalpyruvate into salicylaldehyde and pyruvate, a crucial step in the bacterial degradation pathways for naphthalene and naphthalenesulfonates (Kuhm et al., 1993).

Spectroscopic Applications and Schiff Base Formation

  • Schiff bases derived from this compound and related compounds exhibit distinct spectroscopic properties. Spectroscopic studies like 1H NMR, IR, and UV/Vis have been used to analyze such compounds, providing valuable insights into their molecular structures and behaviors (Issa et al., 2008).

Catalysis and Chemical Transformations

  • The compound and its related derivatives have been utilized in catalysis, such as in the remote benzylic C(sp3)–H oxyfunctionalization, facilitating the transformation of various aromatic compounds. This process is significant in pharmaceutical and fundamental research due to the importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones (Jian'an Jiang et al., 2014).

Synthetic Applications in Organic Chemistry

  • This compound related compounds have been used in the synthesis of diverse organic molecules. For instance, secondary amide-based linkers have been studied for solid phase organic synthesis utilizing electron-rich benzaldehyde derivatives, showing efficacy in creating a range of secondary amide derivatives (Swayze, 1997).

Antimicrobial and Antifungal Activities

  • Compounds like 2-Hydroxy-4-methoxybenzaldehyde (a derivative of this compound) have been identified as possessing antimicrobial and antiaflatoxigenic properties, finding utility in enhancing the potency of molecules through the formation of Schiff bases (Harohally et al., 2017).

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

(Z)-4-[2-hydroxy-4-(hydroxymethyl)phenyl]-2-oxobut-3-enoic acid

InChI

InChI=1S/C11H10O5/c12-6-7-1-2-8(10(14)5-7)3-4-9(13)11(15)16/h1-5,12,14H,6H2,(H,15,16)/b4-3-

InChI Key

OQOCDFNWSBHKBA-ARJAWSKDSA-N

Isomeric SMILES

C1=CC(=C(C=C1CO)O)/C=C\C(=O)C(=O)O

SMILES

C1=CC(=C(C=C1CO)O)C=CC(=O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1CO)O)C=CC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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